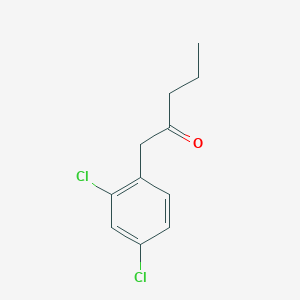

1-(2,4-Dichlorophenyl)pentan-2-one

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFAZSCJXWRNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Friedel-Crafts Acylation

Friedel-Crafts acylation represents a conventional approach for attaching acyl groups to aromatic rings. In the context of 1-(2,4-dichlorophenyl)pentan-2-one, this method faces inherent regiochemical challenges due to the propensity of the reaction to yield 1-aryl ketones (e.g., 1-(2,4-dichlorophenyl)pentan-1-one) rather than the desired 2-ketone isomer. A typical procedure involves reacting 1,3-dichlorobenzene with pentanoyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. For instance, a protocol adapted from similar syntheses specifies:

-

Reagents : 1,3-Dichlorobenzene (1.0 equiv), pentanoyl chloride (1.2 equiv), anhydrous AlCl₃ (1.5 equiv)

-

Conditions : Dichloromethane solvent, 0°C to reflux (40°C), 12–24 h.

Despite high conversion rates (~85%), the product is predominantly the 1-ketone isomer, necessitating post-synthetic modifications.

Ketone Isomerization Techniques

Isomerizing the 1-ketone to the 2-ketone variant requires specialized catalysts. Transition-metal complexes, such as palladium on carbon (Pd/C) under hydrogenation conditions, have been explored to induce keto-enol tautomerism. A patent-derived method involves:

-

Catalyst : 5% Pd/C (0.1 equiv)

-

Conditions : H₂ atmosphere (3 bar), ethanol solvent, 80°C, 8 h.

This approach achieves partial isomerization (yield: 30–40%) but is hampered by concurrent reduction of the ketone to secondary alcohols.

Palladium-Catalyzed Homologation of Aryl Ketones

Oxime Ester Coupling with Allylic Alcohols

Recent advances in palladium-catalyzed cross-couplings enable direct chain elongation of aryl ketones. A method detailed by Li et al. (2022) employs oxime esters derived from 2,4-dichloroacetophenone and allylic alcohols to construct β-aryl ketones. The optimized protocol includes:

-

Catalyst System : PdCl₂ (10 mol%), ligand L8 (20 mol%), AgNTf₂ (20 mol%)

-

Substrates : Oxime ester 1a-2 (1.0 equiv), [D]-pent-1-en-3-ol (2.0 equiv)

This method produces this compound with 72% yield and excellent regiocontrol, as confirmed by deuterium-labeling studies.

Mechanistic Insights and Scalability

The reaction proceeds via a β-aryl elimination mechanism, where the palladium center facilitates cleavage of the C–C bond adjacent to the ketone, followed by reductive elimination to form the extended carbon chain. Large-scale trials (100 mmol) demonstrate consistent yields (68–70%), underscoring industrial viability.

Claisen-Schmidt Condensation and Sequential Functionalization

Base-Catalyzed Aldol Condensation

Claisen-Schmidt condensations between 2,4-dichlorobenzaldehyde and methyl ketones offer a route to α,β-unsaturated intermediates. A study by Kamble et al. (2021) outlines the synthesis of 1,5-diketones, which can be selectively reduced to monoketones:

Michael Addition Followed by Decarboxylation

An alternative pathway involves Michael addition of nitromethane to the α,β-unsaturated ketone, followed by hydrolysis and decarboxylation:

-

Michael Adduct Formation : Nitromethane (3.0 equiv), DBU (1.0 equiv), THF, 25°C, 6 h.

-

Hydrolysis : 6 M HCl, reflux, 12 h.

-

Decarboxylation : Cu(OAc)₂ (0.2 equiv), quinoline, 180°C, 2 h.

This sequence achieves a 55% yield but requires stringent temperature control to avoid side reactions.

Oxidation of Secondary Alcohol Precursors

Grignard Reaction for Alcohol Synthesis

Forming the secondary alcohol precursor via Grignard addition represents a scalable approach:

-

Reagents : 2,4-Dichlorophenylmagnesium bromide (1.2 equiv), 3-pentanone (1.0 equiv)

-

Conditions : Dry THF, −78°C to 25°C, 4 h.

The resultant tertiary alcohol is unsuitable for oxidation, necessitating alternative strategies such as epoxide ring-opening (e.g., using BF₃·OEt₂) to generate secondary alcohols.

Jones Oxidation for Ketone Formation

Secondary alcohols derived from epoxide intermediates are oxidized to ketones using Jones reagent:

-

Reagents : CrO₃ (2.0 equiv), H₂SO₄ (3.0 equiv), acetone/water (4:1)

-

Conditions : 0°C, 1 h.

Yields range from 50–60%, with chromatographic purification required to remove chromium byproducts.

Industrial-Scale Production and Optimization

Continuous-Flow Friedel-Crafts Systems

To address the limitations of batch processing, continuous-flow reactors enhance the efficiency of Friedel-Crafts acylations:

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)pentan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed:

Oxidation: 1-(2,4-Dichlorophenyl)pentanoic acid

Reduction: 1-(2,4-Dichlorophenyl)pentan-2-ol

Substitution: Nitro- or sulfonic acid derivatives of the compound

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichlorophenyl)pentan-2-one has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound can exhibit activity against various biological targets, including:

- Antifungal Activity : Studies have shown that compounds related to this compound can possess antifungal properties. For instance, derivatives have been synthesized and evaluated for their efficacy against azole-resistant strains of fungi, highlighting their potential in treating fungal infections .

- Cannabinoid Receptor Modulation : The compound has been investigated as a selective ligand for cannabinoid receptors (CB1R and CB2R). Its derivatives have shown promise in developing fluorescent probes for real-time imaging of receptor interactions in live cells. This application is crucial for understanding the endocannabinoid system's role in various physiological processes .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Diketones : The reactivity of the ketone group allows it to participate in various reactions to form diketones and other complex structures. This property is leveraged in synthetic pathways to create compounds with enhanced biological activity .

- Functionalization Reactions : The dichlorophenyl group can undergo nucleophilic substitutions and other transformations, enabling the development of new compounds with tailored properties for specific applications.

Case Study 1: Antifungal Agents Development

Recent studies focused on synthesizing new antifungal agents derived from this compound demonstrated promising results against resistant fungal strains. The synthesized compounds were evaluated using standard antifungal assays, showing significant activity compared to existing treatments .

| Compound | Activity (MIC µg/mL) | Target |

|---|---|---|

| A | 8 | C. albicans |

| B | 16 | A. fumigatus |

| C | 32 | C. neoformans |

Case Study 2: Fluorescent Probes for Cannabinoid Receptors

In a study aimed at developing fluorescent probes for CB1R, derivatives of this compound were synthesized and tested. The probes allowed researchers to visualize receptor dynamics in real-time, providing insights into receptor behavior under different physiological conditions .

| Probe ID | Binding Affinity (nM) | Selectivity Ratio (CB1R/CB2R) |

|---|---|---|

| Probe 1 | 50 | 10 |

| Probe 2 | 75 | 5 |

| Probe 3 | 30 | >20 |

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)pentan-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects and Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Electronic Effects

- Chlorinated vs. Methoxy/Methyl Groups :

- The 2,4-dichlorophenyl group in the target compound increases electrophilicity at the carbonyl carbon compared to methoxy (electron-donating) or methyl (weakly donating) substituents. This enhances reactivity in nucleophilic addition reactions, making it suitable for synthesizing agrochemicals .

- 3-(3,4-Dimethoxyphenyl)pentan-2-one exhibits reduced electrophilicity due to methoxy groups, favoring applications in pharmaceuticals where controlled reactivity is critical .

Chain Length and Functional Groups

- Shorter Chain (Propanone vs. Pentanone): 1-(2,4-Dichlorophenyl)propan-1-one (C₉H₈Cl₂O) has a shorter carbon chain, resulting in lower molecular weight (203.1 vs. 230.9 g/mol) and higher volatility. This property may explain its use in volatile pesticide formulations .

Substituent Position and Quantity

- Chlorine Position: Compounds with 2,4-dichloro substitution (e.g., target compound) exhibit stronger electron-withdrawing effects than mono-chlorinated analogues (e.g., 1-(2-chlorophenyl)propan-1-one), influencing solubility and stability .

Biological Activity

1-(2,4-Dichlorophenyl)pentan-2-one, a compound featuring a dichlorophenyl group attached to a pentan-2-one structure, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClO, with a molecular weight of approximately 215.08 g/mol. The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring significantly influences its chemical reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Antifungal Activity : Similar compounds have shown promising antifungal properties. For instance, derivatives with dichlorophenyl groups have been studied for their efficacy against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum .

- Antibacterial Activity : Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity, including antibacterial effects against various Gram-positive and Gram-negative bacteria . The structural similarity of this compound to these active compounds suggests potential antibacterial properties.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The dichlorophenyl substituent may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic applications .

- Structure-Activity Relationships (SAR) : Studies have indicated that modifications in the chemical structure can lead to varying degrees of biological activity. For example, the introduction of different substituents on the phenyl ring can significantly alter the compound's reactivity and interaction with biological targets .

Case Study: Antifungal Properties

A study investigated the antifungal activity of polyazole derivatives derived from compounds similar to this compound. The results demonstrated that these derivatives exhibited significant activity against filamentous fungi, comparable to established antifungal agents like ketoconazole . This suggests that this compound could be explored for similar applications.

Table: Comparative Biological Activity

Q & A

Q. How can researchers optimize the synthesis yield of 1-(2,4-Dichlorophenyl)pentan-2-one using halogenated intermediates?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where 2,4-dichlorobenzene reacts with pentan-2-one in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 eq) improves electrophilic substitution but may increase side reactions.

- Temperature : Reactions at 0–5°C minimize decomposition of the ketone intermediate.

- Solvent : Anhydrous dichloromethane enhances solubility of aromatic substrates. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dichlorophenyl group (δ 7.3–7.8 ppm for aromatic protons) and ketone carbonyl (δ ~210 ppm in ¹³C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 245.0234 (C₁₁H₁₁Cl₂O⁺).

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond angles and steric effects (e.g., Cl···Cl distance ≈ 3.1 Å) .

Q. How can researchers assess the baseline biological activity of this compound against fungal pathogens?

Methodological Answer:

- Antifungal Assays : Use Candida albicans or Aspergillus niger in broth microdilution tests (CLSI M27/M38 guidelines).

- Dosage Range : Test concentrations from 0.5–128 µg/mL; measure MIC (minimum inhibitory concentration) after 48 hours.

- Controls : Include fluconazole (positive control) and solvent-only (negative control). Initial studies show moderate activity (MIC = 32 µg/mL), likely due to the dichlorophenyl moiety disrupting fungal membrane ergosterol synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Purity Variance : Use HPLC (C18 column, acetonitrile/water) to verify >95% purity; impurities >5% can skew IC₅₀ values.

- Assay Conditions : Standardize incubation time (e.g., 72 hours for slow-growing fungi) and inoculum size (1–5 × 10³ CFU/mL).

- Structural Confounders : Compare analogs (e.g., 2,4-dichloro vs. 2,6-dichloro substitution) to isolate electronic effects on activity .

Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model ligand binding to CYP51 (sterol 14α-demethylase). The dichlorophenyl group shows π-π stacking with Phe228, while the ketone forms hydrogen bonds with heme iron.

- MD Simulations : Run 100 ns trajectories to assess stability; RMSD < 2.0 Å indicates stable binding.

- Free Energy Calculations : MM-GBSA predicts ΔG ~ -8.5 kcal/mol, suggesting moderate inhibitory potential .

Q. What synthetic routes enable selective functionalization of the pentan-2-one moiety without degrading the dichlorophenyl group?

Methodological Answer:

- Reductive Amination : React the ketone with NH₃/NaBH₃CN in methanol to yield secondary amines.

- Grignard Addition : Use methylmagnesium bromide (1.2 eq) in THF at -78°C to form tertiary alcohols.

- Protection Strategies : Temporarily protect the ketone as a ketal (ethylene glycol, TsOH) before halogenation at the phenyl ring. Yields for these transformations typically range from 60–75% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.